- The Enhanced Dissolution of β-Cyclodextrin in Some Hydrophilic Ionic Liquids, Journal of Physical Chemistry A, 2010, 114(11), 3926-3931

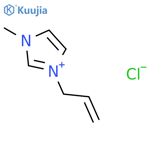

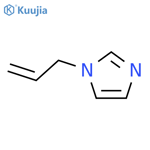

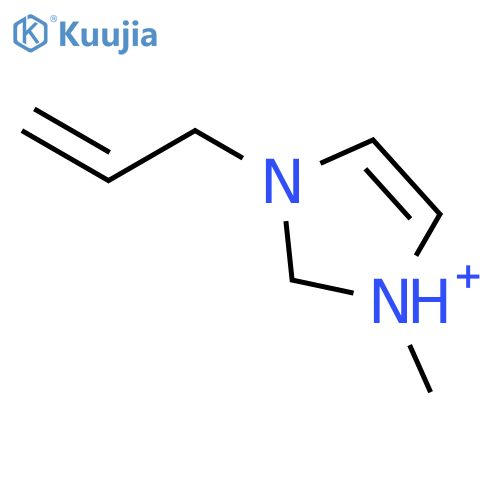

Cas no 98806-09-8 (1H-Imidazolium, 1-methyl-3-(2-propenyl)-)

98806-09-8 structure

Nome del prodotto:1H-Imidazolium, 1-methyl-3-(2-propenyl)-

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1H-Imidazolium, 1-methyl-3-(2-propenyl)-

- DTXSID6048094

- DTXCID7028065

- SCHEMBL173392

- NS00114808

- 1-ALLYL-3-METHYLIMIDAZOLIUM

- 7KXP39NT49

- 98806-09-8

- 1-Methyl-3-(2-propen-1-yl)-1H-imidazolium

- CHEMBL3306823

- NCGC00248726-01

- 1H-Imidazolium, 1-methyl-3-(2-propen-1-yl)-

- 1-allyl-3-methylimidazolium fluoride

-

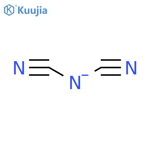

- Inchi: InChI=1S/C7H11N2/c1-3-4-9-6-5-8(2)7-9/h3,5-7H,1,4H2,2H3/q+1

- Chiave InChI: WWVMHGUBIOZASN-UHFFFAOYSA-N

Proprietà calcolate

- Massa esatta: 123.092223359g/mol

- Massa monoisotopica: 123.092223359g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 9

- Conta legami ruotabili: 2

- Complessità: 101

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.9

- Superficie polare topologica: 8.8Ų

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Solvents: Water ; 24 h, 313 K

Riferimento

- Low viscosity azide-containing mono and dicationic ionic liquids with unsaturated side chain, Journal of Molecular Liquids, 2017, 225, 793-799

Synthetic Routes 3

Condizioni di reazione

1.1 333 K

Riferimento

- Synthesis and characterization of imidazolium dicyanamide ionic liquids, Guangdong Huagong, 2015, 42(17),

Synthetic Routes 4

Condizioni di reazione

1.1 Solvents: Acetone ; 48 h, rt

Riferimento

Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations

,

Advanced Materials Research (Durnten-Zurich,

2013,

626,

686-690

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C

1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt

1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt

Riferimento

Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains

,

Bulletin of the Korean Chemical Society,

2006,

27(6),

847-852

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C

Riferimento

A general and direct synthesis of imidazolium ionic liquids using orthoesters

,

Green Chemistry,

2014,

16(9),

4098-4101

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C

Riferimento

Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization

,

Macromolecular Rapid Communications,

2016,

37(11),

934-938

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt

Riferimento

An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction

,

Tetrahedron Letters,

2008,

49(22),

3663-3665

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt

Riferimento

Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing

,

China,

,

,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt

1.2 10 min, 150 °C

1.2 10 min, 150 °C

Riferimento

Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves

,

Organic Process Research & Development,

2022,

26(1),

207-214

Synthetic Routes 11

Condizioni di reazione

Riferimento

- Synthesis and hypergolic activity evaluation of some new ammonium-imidazolium based ionic liquids, RSC Advances, 2016, 6(31), 26386-26391

Synthetic Routes 12

Condizioni di reazione

1.1 Solvents: Acetone ; 60 h, rt

Riferimento

- Ionic Liquid Screening for Ethylbenzene/Styrene Separation by Extractive Distillation, Industrial & Engineering Chemistry Research, 2011, 50(18), 10800-10810

Synthetic Routes 13

Condizioni di reazione

1.1 Solvents: Acetone ; 48 h, rt

Riferimento

- Thermodynamic properties of binary systems containing 1-allyl-3-methylimidazolium dicyanamide [Amim][DCA] with short chain alcohols and prediction of surface tension based on molar surface Gibbs free energy, Journal of the Taiwan Institute of Chemical Engineers, 2022, 134,

Synthetic Routes 14

Condizioni di reazione

Riferimento

- Synthesis and thermal characterization of mono and dicationic imidazolium pyridinium based ionic liquids, Oriental Journal of Chemistry, 2015, 31(2), 1127-1132

Synthetic Routes 15

Condizioni di reazione

Riferimento

- Thermophysical properties of ionic liquid with thiocyanate and dicynamide anions, Key Engineering Materials, 2014, 594, 594-595

Synthetic Routes 16

Condizioni di reazione

1.1 Solvents: Methanol ; 3 d, rt

Riferimento

- Nonaborane and Decaborane Cluster Anions Can Enhance the Ignition Delay in Hypergolic Ionic Liquids and Induce Hypergolicity in Molecular Solvents, Inorganic Chemistry, 2014, 53(9), 4770-4776

Synthetic Routes 17

Condizioni di reazione

1.1 Solvents: Acetone ; 24 h

Riferimento

Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing

,

China,

,

,

Synthetic Routes 18

Condizioni di reazione

1.1 12 h, reflux

2.1 Solvents: Acetone ; 24 h

2.1 Solvents: Acetone ; 24 h

Riferimento

Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing

,

China,

,

,

Synthetic Routes 19

Condizioni di reazione

1.1 -

2.1 Solvents: Acetone ; 48 h, rt

2.1 Solvents: Acetone ; 48 h, rt

Riferimento

Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations

,

Advanced Materials Research (Durnten-Zurich,

2013,

626,

686-690

Synthetic Routes 20

Condizioni di reazione

1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt

Riferimento

Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity

,

Helvetica Chimica Acta,

2005,

88(3),

665-675

Synthetic Routes 21

Condizioni di reazione

1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt

Riferimento

Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity

,

Polymer Composites,

2017,

38(4),

759-766

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Raw materials

- Oxonium, trimethyl-(9CI)

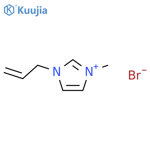

- 1H-Imidazolium,1-methyl-3-(2-propen-1-yl)-, bromide (1:1)

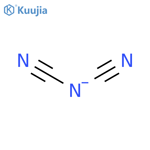

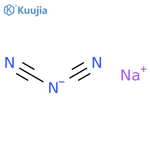

- dicyanamide

- Sodium sulfocyanate

- N-Cyanocyanamide Sodium Salt

- 1-Allyl-3-methylimidazolium chloride

- Cyanamide, cyano-, silver(1+) salt

- Borate(1-),tetrafluoro-

- 1-Allylimidazole

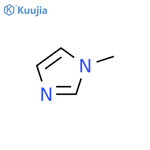

- 1-Methylimidazole

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Preparation Products

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Letteratura correlata

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

98806-09-8 (1H-Imidazolium, 1-methyl-3-(2-propenyl)-) Prodotti correlati

- 2347681-85-8(5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazol-2-amine)

- 2228160-60-7(5-methoxy-2-(prop-2-yn-1-yl)phenol)

- 2034619-67-3(6-(thiolan-3-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide)

- 1031060-92-0([(1-Cyanocycloheptyl)carbamoyl]methyl 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylate)

- 1289136-45-3(3-Bromo-5-nitro-pyridine-4-carbaldehyde)

- 1399849-64-9(Ethanone, 1-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-)

- 245329-26-4(7-Hydroxy-3-(2-naphthyl)-2H-chromen-2-one)

- 2137812-02-1(1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1))

- 1092306-71-2(2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde)

- 1509601-20-0(Methyl 2-(1-aminoethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate)

Fornitori consigliati

Jinan Hanyu Chemical Co.,Ltd.

Membro d'oro

CN Fornitore

Grosso

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

江苏科伦多食品配料有限公司

Membro d'oro

CN Fornitore

Reagenti

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

Wuhan ChemNorm Biotech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti